5-Nitro-2-(2-propynylsulfanyl)pyridine

Vue d'ensemble

Description

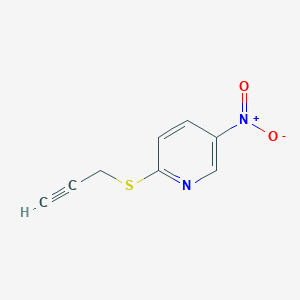

5-Nitro-2-(2-propynylsulfanyl)pyridine is an organic compound with the molecular formula C8H6N2O2S and a molecular weight of 194.21 g/mol . This compound is characterized by a nitro group at the 5-position and a propynylsulfanyl group at the 2-position of the pyridine ring. It is primarily used in proteomics research .

Applications De Recherche Scientifique

5-Nitro-2-(2-propynylsulfanyl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: The compound is used in proteomics research to study protein interactions and functions.

Méthodes De Préparation

The synthesis of 5-Nitro-2-(2-propynylsulfanyl)pyridine involves several steps. One common synthetic route includes the nitration of 2-(2-propynylsulfanyl)pyridine. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the exothermic nature of the nitration process .

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar nitration processes are scaled up for industrial synthesis, with additional steps for purification and quality control to ensure the compound meets research-grade standards.

Analyse Des Réactions Chimiques

5-Nitro-2-(2-propynylsulfanyl)pyridine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amine using reagents like tin(II) chloride in hydrochloric acid.

Substitution: The propynylsulfanyl group can participate in nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases like sodium hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-(2-propynylsulfanyl)-5-aminopyridine .

Mécanisme D'action

The mechanism of action of 5-Nitro-2-(2-propynylsulfanyl)pyridine is not well-documented. compounds with similar structures often exert their effects through interactions with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the propynylsulfanyl group can engage in nucleophilic or electrophilic interactions, influencing the compound’s overall reactivity and biological activity .

Comparaison Avec Des Composés Similaires

5-Nitro-2-(2-propynylsulfanyl)pyridine can be compared with other nitro-substituted pyridines and propynylsulfanyl-substituted pyridines. Similar compounds include:

5-Nitro-2-(methylsulfanyl)pyridine:

2-(2-Propynylsulfanyl)pyridine: This compound lacks the nitro group, which significantly alters its chemical properties and reactivity.

The uniqueness of this compound lies in the combination of the nitro and propynylsulfanyl groups, which confer distinct chemical and biological properties .

Activité Biologique

5-Nitro-2-(2-propynylsulfanyl)pyridine (CAS No. 77867-13-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C10H9N3O2S

- Molecular Weight : 223.26 g/mol

- IUPAC Name : 5-nitro-2-(prop-2-ynylsulfanyl)pyridine

This compound contains a nitro group and a propynylsulfanyl side chain, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve the disruption of bacterial cell wall synthesis, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxicity and Antiproliferative Effects

Studies have also explored the cytotoxic effects of this compound on cancer cell lines. The results indicate that it can inhibit the proliferation of certain cancer cells, suggesting potential as a chemotherapeutic agent.

Table 2: Cytotoxicity Data on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 25 |

| A549 (Lung Cancer) | 30 |

These findings highlight the compound's selective toxicity towards cancer cells compared to normal cells.

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in nucleotide synthesis, which is crucial for DNA replication in rapidly dividing cells.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in bacterial and cancer cells, leading to apoptosis.

- Cell Membrane Disruption : The presence of the sulfanyl group enhances its ability to disrupt cell membranes, contributing to its antimicrobial properties.

Case Studies and Research Findings

A notable case study evaluated the effects of this compound on a specific bacterial infection model. The study demonstrated that treatment with this compound significantly reduced bacterial load in infected tissues compared to controls, supporting its potential therapeutic use.

Research Findings Summary

- Antimicrobial Efficacy : Effective against a range of pathogens.

- Anticancer Potential : Inhibits growth in multiple cancer cell lines.

- Mechanistic Insights : Involves enzyme inhibition and ROS generation.

Propriétés

IUPAC Name |

5-nitro-2-prop-2-ynylsulfanylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c1-2-5-13-8-4-3-7(6-9-8)10(11)12/h1,3-4,6H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFUQQMUNDFNHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSC1=NC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.